molecular formula C13H9Cl2FO3S B1417244 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride CAS No. 1036509-25-7

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride

Cat. No.: B1417244
CAS No.: 1036509-25-7
M. Wt: 335.2 g/mol
InChI Key: IGPPZHPZZWJTNL-UHFFFAOYSA-N
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Description

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H9O3Cl2S1F1. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a sulfonyl chloride group and a 2-chloro-4-fluorobenzyl ether group. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO3S/c14-13-7-10(16)2-1-9(13)8-19-11-3-5-12(6-4-11)20(15,17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPPZHPZZWJTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655408
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036509-25-7
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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